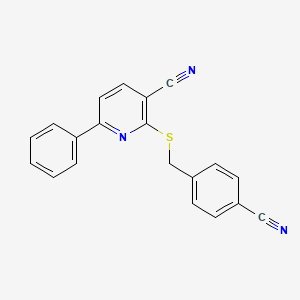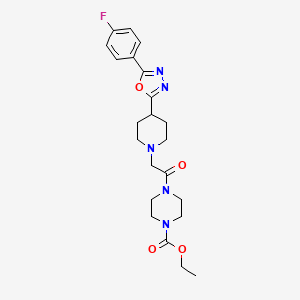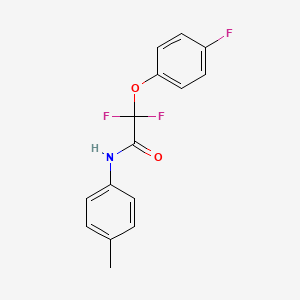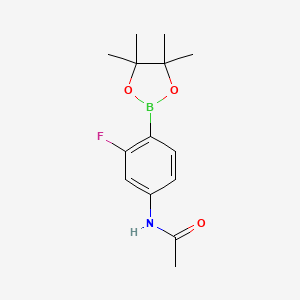
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile, also known as CBPN, is a compound that has been studied for its potential use in scientific research. This compound is a member of the nicotinonitrile class of compounds, which have been found to have a range of biological activities. In
Applications De Recherche Scientifique
Multi-Component Reaction Strategy
Mohan Reddy Bodireddy and colleagues developed a novel class of 2-amino-4-(3/2-(alkynyl)/3-(alkenyl)phenyl)-6-phenylnicotinonitriles through a multi-component reaction (MCR). This process involves bromobenzaldehyde, malononitrile, acetophenone, NH4OAc, and terminal alkynes or alkenes, utilizing pyrrolidine and a Pd-catalyst. The method provides good to excellent yields and stereo-selective E-isomer formation for Heck-type coupling with terminal olefins. This innovative MCR strategy fosters the creation of diverse cyanopyridine-based compound libraries, significantly contributing to the development of new chemical entities beyond the molecules initially reported (Bodireddy, Reddy, & Kumar, 2014).
Polymorphic Study and Anti-inflammatory Activity
S. Rai and team conducted a study focusing on the synthesis, crystallization, and polymorphic interpretation of 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile. This work not only provided quantitative analysis through single crystal X-ray diffraction and Hirshfeld surface analysis but also explored the compound's binding affinity in the COX-2 active site and its significant anti-inflammatory activity through in vivo studies. The solubility of the polymorphs was also examined, contributing to the understanding of the compound's pharmacological potential (Rai, Singh, Khanam, & Tewari, 2016).
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM coupling reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many organic compounds .
Mode of Action
In the context of sm coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with a metal catalyst, while transmetalation involves the transfer of an organic group from a metal to another metal .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in the synthesis of various organic compounds through sm coupling reactions .
Result of Action
As a potential reagent in sm coupling reactions, it could contribute to the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Action Environment
The success of sm coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
2-[(4-cyanophenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3S/c21-12-15-6-8-16(9-7-15)14-24-20-18(13-22)10-11-19(23-20)17-4-2-1-3-5-17/h1-11H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPHAGYCHDQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Cyanobenzyl)thio)-6-phenylnicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3015472.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3015473.png)

![1-[4-(4-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3015476.png)
![2-(3-Methylphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3015477.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B3015479.png)

![(Z)-ethyl 4-((cyclopentylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B3015483.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3015489.png)
![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)
![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B3015491.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)